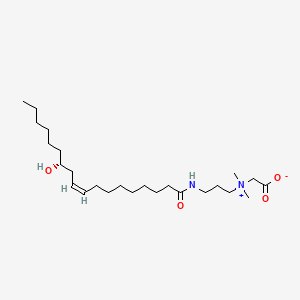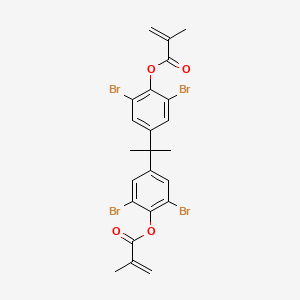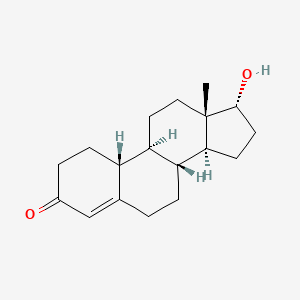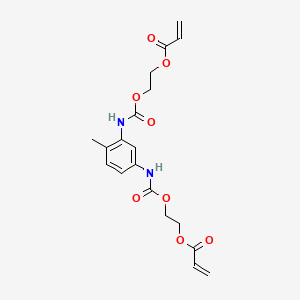
2-Ethylhexyl hydrogen 2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl hydrogen 2-butenedioate, also known as dioctyl maleate, is a chemical compound that is commonly used in scientific research. It is a type of ester that is formed by the reaction between 2-butenedioic acid and 2-ethylhexanol. This compound has a wide range of applications in various fields of research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-ethylhexyl hydrogen 2-butenedioate is not well understood. However, it is believed to act as a plasticizer by reducing the intermolecular forces between the polymer chains, thereby increasing their flexibility and reducing their brittleness.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is believed to be relatively non-toxic and is not known to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-ethylhexyl hydrogen 2-butenedioate is its ability to act as a plasticizer for PVC and other polymers. This makes it a useful additive for the production of flexible and durable materials. However, it is important to note that this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-ethylhexyl hydrogen 2-butenedioate. One area of interest is the development of new plasticizers with improved properties, such as increased solubility in water and improved biodegradability. Another potential direction is the investigation of the potential use of this compound as a dispersing agent for nanoparticles in various applications. Additionally, further research is needed to better understand the mechanism of action and potential health effects of this compound.
Aplicaciones Científicas De Investigación
2-Ethylhexyl hydrogen 2-butenedioate has numerous applications in scientific research. It is commonly used as a plasticizer for polyvinyl chloride (PVC) and other polymers. It is also used as a dispersing agent for pigments and dyes in the production of paints and coatings. Additionally, it is used as a lubricant additive in the production of engine oils and other lubricants.
Propiedades
| 45173-95-3 | |
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
4-(2-ethylhexoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14) |
Clave InChI |
IQBLWPLYPNOTJC-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC(CC)COC(=O)/C=C/C(=O)O |
SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O |
SMILES canónico |
CCCCC(CC)COC(=O)C=CC(=O)O |
| 45173-95-3 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















